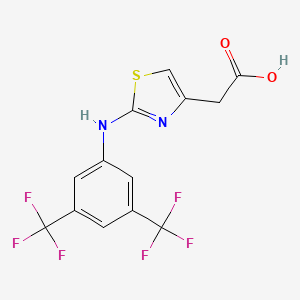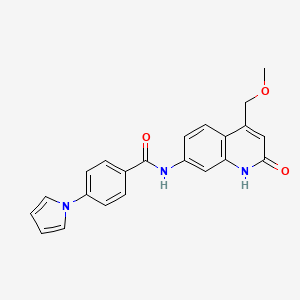
2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and an acetic acid moiety
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been used in the synthesis of various compounds, indicating a broad range of potential targets .
Mode of Action
Similar compounds have been involved in various organic transformations . The compound likely interacts with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been used in the synthesis of various compounds, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been used in various organic transformations, which may provide some insight into the potential pharmacokinetic properties of this compound .
Result of Action
Similar compounds have shown activity against various strains of bacteria , suggesting that this compound may have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Amino Group: The 3,5-bis(trifluoromethyl)phenyl group is coupled with the thiazole ring through an amination reaction, often facilitated by a palladium catalyst.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.
Medicine
Medically, this compound may serve as a lead compound for the development of new drugs, particularly those targeting diseases where trifluoromethyl groups enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)propionic acid
- 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)butyric acid
Uniqueness
Compared to similar compounds, 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility and reactivity. The presence of the trifluoromethyl groups also imparts distinct electronic properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2S/c14-12(15,16)6-1-7(13(17,18)19)3-8(2-6)20-11-21-9(5-24-11)4-10(22)23/h1-3,5H,4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKYLXAVJLBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)

![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)

![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)


![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)


![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2815966.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)
